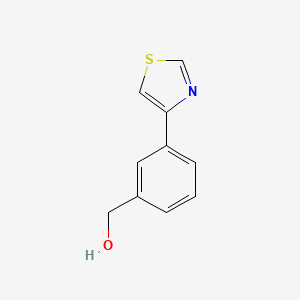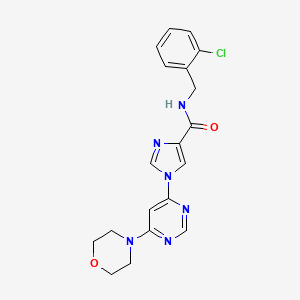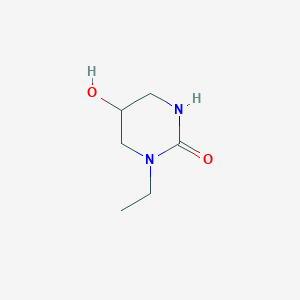![molecular formula C9H13FO2 B2595848 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 2377031-81-5](/img/structure/B2595848.png)
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C9H13FO2 . It has a molecular weight of 172.2 . The compound is stored at 4°C and it is in powder form .
Molecular Structure Analysis
The InChI code for “2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid” is 1S/C9H13FO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure .Scientific Research Applications
Synthesis of Fluorinated Building Blocks
Researchers have developed new amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif. These compounds were synthesized through a deoxofluorination process of sterically hindered carbonyl groups, indicating their potential utility in medicinal chemistry for their unique three-dimensional shapes and fluorine substitution patterns (Chernykh et al., 2016).
Organosolubility and Optical Transparency of Novel Polyimides
A study on polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton showed that these materials possess high organosolubility, optical transparency, and thermal stability. This makes them suitable for applications requiring transparent, flexible, and thermally stable materials, such as in electronic devices (Zhang et al., 2010).
Conformationally Restricted Glutamic Acid Analogues
The synthesis of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, serving as analogues to glutamic acid, has been accomplished. These compounds mimic glutamate in various restricted conformations, potentially useful in mechanistic studies or searching for biologically active compounds (Chernykh et al., 2014).
Synthesis of 2-Azaspiro[3.3]heptane-Derived Amino Acids
The creation of novel amino acids based on the spirocyclic scaffold demonstrates the versatility of spiro compounds in designing sterically constrained amino acids for chemistry, biochemistry, and drug design. This approach adds to the family of constrained amino acids, highlighting their potential in scientific research (Radchenko et al., 2010).
Novel Synthetic Approach to Non-Natural Spiro-Linked Amino Acids
A novel method for synthesizing conformationally rigid analogues of glutamic acid and lysine based on the spiro[2.3]hexane structure has been developed. This method underscores the potential of spiro compounds in creating rigid analogues of bioactive molecules, which can be significant for probing biological systems and drug development (Yashin et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-(fluoromethyl)spiro[3.3]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWDSUTZJGXDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595769.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2595770.png)

![(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2595772.png)







![1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B2595786.png)
